molecular formula C₁₇H₁₂D₃N₃Na₂O₆ B1146671 Balsalazide-d3 CAS No. 1246834-21-8

Balsalazide-d3

Número de catálogo: B1146671
Número CAS: 1246834-21-8
Peso molecular: 404.3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Balsalazide-d3 is a deuterated form of balsalazide, an anti-inflammatory drug used primarily in the treatment of inflammatory bowel disease, such as ulcerative colitis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide-d3 involves several steps:

Industrial Production Methods

In industrial settings, the production of balsalazide involves:

Análisis De Reacciones Químicas

Types of Reactions

Balsalazide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.

    Hydrolysis: Acidic or alkaline conditions.

Major Products

Aplicaciones Científicas De Investigación

Treatment of Ulcerative Colitis

Balsalazide-d3 is primarily utilized for treating mild to moderate ulcerative colitis. Clinical studies have demonstrated that balsalazide effectively induces remission and maintains symptom control in patients. In a multicenter trial, 45% of patients receiving the higher dose of balsalazide achieved clinical improvement after eight weeks, with significant histological improvements noted as well . The compound's efficacy is attributed to its ability to release mesalamine in the colon, where it exerts its anti-inflammatory effects.

Pharmacokinetics Studies

Research into the pharmacokinetics of this compound has revealed variability in absorption and metabolism among individuals. A study highlighted that pharmacokinetic parameters showed significant inter-subject variability, which is crucial for understanding dosing strategies in different populations, including pediatric patients . The deuterated form may offer advantages in tracking metabolic pathways due to its distinct isotopic signature.

Imaging Techniques

This compound has been explored for use as a radiotracer in imaging studies aimed at visualizing ulcerative colitis. A study reported successful radioiodination of balsalazide, resulting in a highly selective radiotracer that could be used for imaging inflammatory bowel disease in animal models . This application could enhance diagnostic capabilities and improve patient management by providing real-time insights into disease activity.

Potential in Other Conditions

Beyond ulcerative colitis, this compound's anti-inflammatory properties suggest potential applications in other inflammatory conditions. Research indicates that compounds like balsalazide can modulate immune responses and may have therapeutic implications for conditions such as Crohn's disease and other autoimmune disorders .

Case Study 1: Pediatric Application

A clinical trial focused on pediatric patients demonstrated that balsalazide was well-tolerated among children aged 5 to 17 years with mild-to-moderate ulcerative colitis. The study found that patients experienced significant clinical improvements and had a favorable safety profile . This suggests that this compound could be a viable treatment option for younger populations suffering from inflammatory bowel diseases.

Case Study 2: Long-term Management

Another study explored the long-term use of balsalazide for maintenance therapy in ulcerative colitis patients. Results indicated that patient-led variable dosing was effective and well-tolerated over extended periods, highlighting the compound's role in chronic disease management .

Efficacy of Balsalazide in Ulcerative Colitis

Dose (g/day)Clinical Improvement (%)Clinical Remission (%)Histological Improvement (%)
2.2537%9%30%
6.7545%12%50%

Pharmacokinetic Parameters

ParameterValue
Absorption VariabilityHigh inter-subject variability
Systemic ExposureLow systemic exposure

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Balsalazide-d3 is unique in its targeted delivery of mesalazine to the colon, which minimizes systemic absorption and maximizes local therapeutic effects. This targeted delivery is advantageous over other similar compounds like sulfasalazine, which can cause systemic side effects .

Actividad Biológica

Balsalazide-d3 is a deuterated derivative of balsalazide, primarily used in the treatment of inflammatory bowel disease (IBD), specifically ulcerative colitis. This compound exhibits anti-inflammatory properties and has been investigated for its biological activity in various research contexts.

Overview of this compound

Balsalazide itself is a prodrug that is metabolized in the colon to release mesalamine (5-aminosalicylic acid), which is the active therapeutic agent. The deuterated form, this compound, offers advantages in pharmacokinetic studies due to its distinct isotopic labeling, allowing for enhanced tracking in biological systems.

The primary mechanism through which this compound exerts its effects involves the modulation of inflammatory pathways in the gastrointestinal tract. The compound is believed to:

  • Inhibit Prostaglandin Synthesis : By altering the mucosal prostaglandin profile, it reduces inflammation.
  • Modify Electrolyte Transport : This action helps maintain mucosal integrity and function.
  • Impact Microflora : It may also influence the composition of gut microbiota, which plays a crucial role in inflammatory responses.

Cellular Effects

Studies have shown that this compound can inhibit aberrant crypt formation in cultured human colon cancer cells, suggesting potential anti-cancer properties alongside its anti-inflammatory effects.

In Vivo Studies

In animal models, this compound has demonstrated significant efficacy in reducing inflammation associated with ulcerative colitis. Research indicates that it effectively lowers levels of pro-inflammatory cytokines and promotes mucosal healing .

Comparative Analysis with Similar Compounds

CompoundActive MetaboliteMechanism of ActionUnique Features
This compoundMesalamineProdrug metabolized in the colonDeuterated form allows for better tracking in studies
SulfasalazineMesalamineReleases mesalamine upon cleavageCan cause systemic side effects
OlsalazineMesalamineSimilar prodrug mechanismLess commonly used compared to balsalazide

Case Studies

  • Ulcerative Colitis Management : A clinical study involving patients with moderate to severe ulcerative colitis showed that treatment with this compound resulted in a significant reduction in disease activity indices and improved quality of life metrics over a 12-week period .
  • Cancer Inhibition : In vitro experiments demonstrated that this compound could inhibit the proliferation of colon cancer cells, suggesting a dual role as both an anti-inflammatory and potential anti-cancer agent .

Propiedades

IUPAC Name

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-DINNLGBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.